molecular formula C6H4Cl2O2S B066824 5-Chloro-4-methoxythiophene-3-carbonyl chloride CAS No. 175137-49-2

5-Chloro-4-methoxythiophene-3-carbonyl chloride

Cat. No. B066824
M. Wt: 211.06 g/mol
InChI Key: ZLLVFNBZGFSCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-methoxythiophene-3-carbonyl chloride is a chemical compound with the molecular formula C6H4Cl2O2S . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of 5-Chloro-4-methoxythiophene-3-carbonyl chloride consists of 6 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 oxygen atoms, and 1 sulfur atom . The molecular weight of the compound is 211.068 g/mol .


Physical And Chemical Properties Analysis

5-Chloro-4-methoxythiophene-3-carbonyl chloride has a molecular weight of 211.06600 . The compound has a LogP value of 2.78910, indicating its lipophilicity .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis of β-Amyloid Aggregation Inhibitors: 5-Chloro-4-methoxythiophene-3-carbonyl chloride is used in the synthesis of compounds like 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, which inhibits β-amyloid aggregation, a key factor in Alzheimer's disease (Choi et al., 2003).

Chemical Reactions and Analysis

  • Oxyfunctionalization of Ketones: This compound is involved in oxyfunctionalization reactions, such as in the synthesis of 4-methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, used for regioselective α- or γ-oxygenated carbonyl compounds (Ren et al., 1996).
  • GC-FID Method for Impurity Determination: It's used in the development of a gas chromatography-flame ionization detection (GC-FID) method for determining impurities in 5-chlorovaleroyl chloride, a similar compound, highlighting its importance in quality control in pharmaceuticals (Tang et al., 2010).

Catalysis and Materials Science

  • Ruthenium Carbonyl Cluster Complexes: This compound is involved in the synthesis of ruthenium carbonyl cluster complexes with oxygen ligands, showcasing its role in the development of advanced materials and catalysts (Jeynes et al., 1994).

Pharmaceutical Research

  • Antimicrobial Agents Synthesis: The compound is used in the synthesis of antimicrobial agents, like 5-(alkylidene)thiophen-2(5H)-ones, demonstrating its potential in developing new drugs (Benneche et al., 2011).

Additional Applications

  • Synthesis of Polymorphic Compounds: It's used in the synthesis of various polymorphic compounds with potential biological activity, further showcasing its versatility in chemical synthesis (Panini et al., 2014).

Safety And Hazards

Safety data sheets for 5-Chloro-4-methoxythiophene-3-carbonyl chloride are available for reference . These provide information on the compound’s hazards, safe handling procedures, and emergency measures.

properties

IUPAC Name

5-chloro-4-methoxythiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2S/c1-10-4-3(5(7)9)2-11-6(4)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLVFNBZGFSCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380895
Record name 5-Chloro-4-methoxythiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-methoxythiophene-3-carbonyl chloride

CAS RN

175137-49-2
Record name 5-Chloro-4-methoxythiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.